1-(Thiophen-2-YL)but-3-EN-1-one
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Overview
Description
1-(Thiophen-2-YL)but-3-EN-1-one is an organic compound that belongs to the class of chalcones. Chalcones are characterized by the presence of two aromatic rings joined by a three-carbon α, β-unsaturated carbonyl system. The thiophene ring in this compound is a five-membered ring containing one sulfur atom, which imparts unique chemical and biological properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-YL)but-3-EN-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of thiophene-2-carboxaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-YL)but-3-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the α, β-unsaturated carbonyl system to a saturated carbonyl compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated carbonyl compounds.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(Thiophen-2-YL)but-3-EN-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-YL)but-3-EN-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. It can also scavenge free radicals, contributing to its antioxidant activity. The presence of the thiophene ring allows for interactions with DNA and proteins, which may underlie its anticancer and antimicrobial properties .
Comparison with Similar Compounds
Thiopropamine: A stimulant drug with a thiophene ring replacing the phenyl ring of amphetamine.
Thenoyltrifluoroacetone: An inhibitor of mitochondrial complex II activity.
Uniqueness: 1-(Thiophen-2-YL)but-3-EN-1-one stands out due to its α, β-unsaturated carbonyl system, which imparts unique reactivity and biological activity. The combination of the chalcone structure with the thiophene ring enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H8OS |
---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
1-thiophen-2-ylbut-3-en-1-one |
InChI |
InChI=1S/C8H8OS/c1-2-4-7(9)8-5-3-6-10-8/h2-3,5-6H,1,4H2 |
InChI Key |
OOMAIWHVJLIDNZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)C1=CC=CS1 |
Origin of Product |
United States |
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